2,4,4-Trimethylhexane-1,6-diol is a diol compound with the molecular formula and a molecular weight of approximately 160.25 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) attached to a hexane backbone that has been substituted with three methyl groups at the 2, 4, and 4 positions. This compound is primarily used in the synthesis of polyurethanes and other polymeric materials due to its favorable reactivity and physical properties.
This compound falls under the category of alcohols, specifically diols, which are compounds containing two hydroxyl functional groups. The Chemical Abstracts Service (CAS) Registry Number for 2,4,4-trimethylhexane-1,6-diol is 3089-24-5. It can be sourced from various chemical suppliers and is often produced through synthetic pathways involving more complex organic reactions.
The synthesis of 2,4,4-trimethylhexane-1,6-diol can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. Catalysts may be employed to facilitate reactions, particularly in reduction processes where metal catalysts can enhance efficiency.
2,4,4-trimethylhexane-1,6-diol participates in various chemical reactions typical for alcohols:
The reactivity of this diol is influenced by its steric hindrance due to the bulky methyl groups surrounding the hydroxyl functions. This can affect both reaction rates and mechanisms.
The mechanism of action for 2,4,4-trimethylhexane-1,6-diol primarily revolves around its ability to act as a nucleophile in various organic reactions:
The specific reaction pathways depend on the nature of the reactants involved (e.g., types of acids or isocyanates).
2,4,4-trimethylhexane-1,6-diol finds applications in various scientific fields:
2,4,4-Trimethylhexane-1,6-diol (TMHD) is industrially synthesized via isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a high-value acetone trimer. The production pathway begins with the hydrogenation of isophorone to form 3,3,5-trimethylcyclohexanone, followed by oxidative cleavage using nitric acid to yield 2,2,4-trimethyladipic acid (TMAA). This diacid undergoes high-pressure catalytic hydrogenation (200–300 bar, 150–200°C) over ruthenium or copper-chromite catalysts to produce TMHD. The process achieves 80–85% selectivity for TMHD, with byproducts including lactones and unsaturated alcohols requiring downstream purification [6] .
A critical advancement involves renewable sourcing: Bio-based acetone from ABE (acetone-butanol-ethanol) fermentation enables sustainable TMHD production. Life-cycle assessments show a 40% reduction in carbon footprint compared to petroleum-derived routes. Catalyst recycling protocols further enhance sustainability, with Ru/C systems maintaining >95% activity over 10 cycles [6].
Table 1: Industrial Catalysts for TMAA Hydrogenation to TMHD
Catalyst Type | Temperature (°C) | Pressure (bar) | TMHD Selectivity (%) | Byproducts |
---|---|---|---|---|
Ru/C | 180 | 250 | 85 | γ-Lactone, 2,4,4-trimethyl-6-hydroxyhexanoic acid |
Cu-Cr₂O₃ | 200 | 300 | 80 | Unsaturated alcohols |
Pd-Al₂O₃ | 150 | 200 | 75 | Cyclic ethers |
Direct TMHD synthesis leverages hydroformylation of branched C8 alkenes (e.g., diisobutylene) using Rh/Ph-BPE or Rh/BOBPHOS catalysts. These systems achieve >75% regioselectivity for the desired aldehyde intermediate (2,4,4-trimethylhexanal) at 80–100°C and 20–50 atm syngas (CO:H₂ = 1:1). Subsequent hydrogenation over Ni or Co catalysts at 120°C yields TMHD with >90% purity. Ligand design is crucial: BOBPHOS ligands suppress alkene isomerization, increasing linear-to-branched aldehyde ratios to 30:1 [6].
Kinetic studies reveal hydrogenation follows Langmuir-Hinshelwood kinetics, where CO insertion into the Rh-alkyl bond is irreversible and rate-determining. Process optimization reduces rhodium leaching to <50 ppm, enhancing economic viability. Alternative tandem hydroformylation-cyclization routes enable single-reactor TMHD synthesis, achieving 97:3 diastereoselectivity and eliminating intermediate isolation .
Table 2: Hydrogenation Operating Parameters
Parameter | Optimal Range | Impact on Yield | Key Findings |
---|---|---|---|
Temperature | 80–100°C | +15–20% | >100°C promotes dehydration |
CO/H₂ Pressure | 20–50 atm | +10–25% | Low pressure favors linear aldehydes |
Catalyst Loading | 0.1–0.5 mol% | +5–10% | Higher loading reduces reaction time |
Ligand Concentration | 1:5 Rh/ligand | +15% selectivity | BOBPHOS enhances regiocontrol |
Solvent-free methodologies align with green chemistry principles for TMHD synthesis. The Union Carbide process employs molten triphenylphosphine (PPh₃, melting point: 79°C) as a combined solvent/ligand for hydroformylation at 100°C. This eliminates volatile organic compounds (VOCs) and achieves 99% conversion with <1% byproducts. Additionally, microbial platforms utilize Escherichia coli engineered with acetohydroxyacid synthases to biosynthesize branched diols from glucose. This pathway produces TMHD precursors via recursive carboligation, offering a 72% theoretical yield [6].
Bio-based isophorone derived from fermentation acetone reduces reliance on fossil feedstocks. Life-cycle analyses show a 30% reduction in energy consumption compared to conventional routes. Catalyst innovations include recyclable Rh complexes immobilized on silica, which reduce heavy-metal waste by 90% [6].
Table 3: Green Synthesis Performance Metrics
Method | Renewable Feedstock | TMHD Yield (%) | E-factor | Catalyst Recyclability |
---|---|---|---|---|
Microbial biosynthesis | Glucose | 72 (theoretical) | 0.8 | N/A |
Bio-isophorone route | Bio-acetone | 85 | 1.2 | >10 cycles |
Molten PPh₃ system | Petroleum | 99 | 0.5 | >20 cycles |
TMHD purification faces challenges from isomers (e.g., 2,2,4-trimethylhexane-1,6-diol) and dehydration byproducts. Industrial-scale fractional distillation under vacuum (0.1–0.5 kPa) separates TMHD (boiling point: 240–268°C) from low-boiling impurities (<200°C). Crystallization from aliphatic hydrocarbons (e.g., n-heptane) at –20°C yields >99.5% purity TMHD crystals, with residual moisture <0.1% [4].
Yield optimization leverages reaction engineering:
Table 4: Purification Techniques for TMHD
Technique | Conditions | Purity Achieved (%) | Key Impurities Removed |
---|---|---|---|
Fractional distillation | 0.1 kPa, 150°C | 98.5 | 2,4,4-trimethylhexanal, lactones |
Crystallization | n-Heptane, –20°C | 99.5 | Water, linear diols |
Melt-phase extraction | 60°C, countercurrent | 99.0 | Isomeric diols, catalysts |
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